Methylaminoacetonitrile hydrochloride
Description
Overview of α-Aminonitriles in Organic Synthesis and Beyond
α-Aminonitriles are a class of organic compounds characterized by the presence of an amino group and a nitrile group attached to the same carbon atom. Their versatile reactivity makes them valuable intermediates in organic synthesis. One of the most prominent applications of α-aminonitriles is in the synthesis of α-amino acids, the fundamental building blocks of proteins. The classic Strecker synthesis, for instance, utilizes α-aminonitriles as key intermediates in the production of amino acids from aldehydes or ketones.
Beyond their role as precursors to amino acids, α-aminonitriles are instrumental in the synthesis of a variety of other important organic molecules. These include 1,2-diamines, amides, α-amino alcohols, and various heterocyclic compounds such as imidazoles and thiadiazoles. researchgate.net The dual reactivity of the amino and nitrile groups allows for a wide range of chemical transformations, making them a staple in the synthetic organic chemist's toolbox. numberanalytics.com
The significance of α-aminonitriles also extends to the realm of prebiotic chemistry, where they are considered plausible precursors to the first amino acids on early Earth. mdpi.comvaia.com Their formation under simulated prebiotic conditions lends support to theories on the chemical origins of life. chemistrylearner.com Furthermore, various α-aminonitrile derivatives have been found to exhibit a range of biological activities, including anticancer, antibacterial, antiviral, and antifungal properties, which has spurred research into their potential pharmacological applications. researchgate.net
Significance of Methylaminoacetonitrile (B1294837) Hydrochloride as a Key Intermediate
Methylaminoacetonitrile hydrochloride, also known by synonyms such as Sarcosinenitrile hydrochloride, holds considerable importance as a key intermediate in several industrial and pharmaceutical syntheses. algoreducation.comkhanacademy.org Its chemical structure, featuring a methylamino group and a nitrile function, makes it a tailored precursor for specific target molecules.
| Property | Value |
|---|---|
| Molecular Formula | C₃H₇ClN₂ |
| Molecular Weight | 106.55 g/mol |
| Melting Point | 103-106 °C |
| Appearance | White to yellow crystalline powder |
One of the most notable applications of this compound is in the production of creatine (B1669601) monohydrate, a widely used dietary supplement. google.comresearchgate.net In this process, methylaminoacetonitrile is first synthesized and then hydrolyzed to produce sarcosine (B1681465) (N-methylglycine), which is a direct precursor to creatine. acs.orgnih.govscience.gov The hydrochloride salt form of methylaminoacetonitrile enhances its stability and handling properties in these large-scale industrial processes.
The synthesis of this compound itself can be achieved through various methods. A common approach involves the reaction of methylamine (B109427) hydrochloride, formaldehyde (B43269), and sodium cyanide. researchgate.netchemistrylearner.com Another route utilizes the condensation of hydroxyacetonitrile with methylamine. nih.gov The resulting methylaminoacetonitrile is then treated with hydrochloric acid to yield the stable hydrochloride salt. chemistrylearner.com
Historical Context of Aminoacetonitrile (B1212223) Derivatives Synthesis
The synthesis of aminoacetonitrile derivatives is deeply rooted in the development of the Strecker synthesis, first reported by Adolph Strecker in 1850. numberanalytics.commdpi.comalgoreducation.com This groundbreaking reaction provided the first laboratory synthesis of an amino acid, specifically alanine, from acetaldehyde, ammonia (B1221849), and hydrogen cyanide. chemistrylearner.com The core of this reaction is the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding amino acid. wikipedia.org
The original Strecker synthesis produced racemic mixtures of amino acids. Over the decades, significant advancements have been made to refine and expand the scope of this reaction. numberanalytics.comwikipedia.org The development of asymmetric Strecker reactions, for example, has allowed for the synthesis of enantiomerically pure amino acids, which is crucial for pharmaceutical applications. numberanalytics.com These asymmetric methods often employ chiral auxiliaries or catalysts to control the stereochemistry of the reaction.
The fundamental principles of the Strecker synthesis laid the groundwork for the preparation of a wide array of aminoacetonitrile derivatives. By substituting the ammonia with primary or secondary amines, N-substituted amino acids and their corresponding aminonitrile precursors could be synthesized. wikipedia.org This versatility has made the Strecker-type reaction a cornerstone in the synthesis of both natural and unnatural amino acids and their derivatives, with a rich history of continuous development and adaptation since its initial discovery. acs.org
Properties
IUPAC Name |
2-(methylamino)acetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2.ClH/c1-5-3-2-4;/h5H,3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKBQHBEROHUNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067152 | |
| Record name | Cyanomethyl(methyl)ammonium chloride | |
| Source | EPA DSSTox | |
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Molecular Weight |
106.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25808-30-4 | |
| Record name | Acetonitrile, 2-(methylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25808-30-4 | |
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| Record name | Methylaminoacetonitrile hydrochloride | |
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| Record name | Acetonitrile, 2-(methylamino)-, hydrochloride (1:1) | |
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| Record name | Cyanomethyl(methyl)ammonium chloride | |
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| Record name | Cyanomethyl(methyl)ammonium chloride | |
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| Record name | METHYLAMINOACETONITRILE HYDROCHLORIDE | |
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Advanced Synthetic Methodologies and Chemical Transformations
Strecker Reaction and its Asymmetric Variants in α-Aminonitrile Synthesis
The Strecker reaction, first reported in 1850, is a multicomponent reaction that produces α-aminonitriles from an aldehyde or ketone, ammonia (B1221849), and a cyanide source. mdpi.comnumberanalytics.com This reaction remains one of the most effective and direct methods for preparing these valuable compounds, which serve as precursors to α-amino acids. mdpi.comnih.gov
The classical Strecker synthesis is a two-step process. chemistnotes.com The first stage involves the formation of an α-aminonitrile, and the second is the hydrolysis of the nitrile group to yield an α-amino acid. masterorganicchemistry.comwikipedia.org The mechanism begins with the reaction between an aldehyde or ketone and ammonia to form an imine intermediate. numberanalytics.com This is often promoted by mildly acidic conditions which protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for the nucleophilic attack by ammonia. wikipedia.orgmasterorganicchemistry.com Following a proton exchange, a water molecule is eliminated, forming an iminium ion. wikipedia.orgnrochemistry.com
The highly nucleophilic cyanide ion, typically from sources like hydrogen cyanide (HCN), potassium cyanide (KCN), or sodium cyanide (NaCN), then attacks the electrophilic carbon of the iminium ion. organic-chemistry.orgmasterorganicchemistry.comnrochemistry.com This step results in the formation of the α-aminonitrile. masterorganicchemistry.com The entire first stage, from the carbonyl compound to the α-aminonitrile, is a series of equilibrium reactions. masterorganicchemistry.com Subsequent hydrolysis of the α-aminonitrile, usually under strong acidic conditions, converts the nitrile functional group into a carboxylic acid, yielding the final α-amino acid product. masterorganicchemistry.comwikipedia.org A significant characteristic of the classical Strecker synthesis is that it produces a racemic mixture of α-amino acids when a prochiral aldehyde or ketone is used as a starting material. chemistnotes.comwikipedia.org
In the pursuit of enantiomerically pure α-amino acids, significant research has focused on developing asymmetric versions of the Strecker reaction. Organocatalysis, which utilizes small, metal-free organic molecules to catalyze chemical transformations, has emerged as a powerful strategy for synthesizing chiral α-aminonitriles. mdpi.comresearchgate.netbohrium.com This approach offers an environmentally benign alternative to transition metal catalysts. bohrium.com
Brønsted acids have proven to be effective organocatalysts for the one-pot, three-component Strecker reaction. rsc.org Chiral phosphoric acids derived from BINOL (1,1'-bi-2-naphthol) are a prominent class of these catalysts. kaust.edu.saresearchgate.net The proposed mechanism involves the Brønsted acid protonating the imine intermediate, which is formed in situ from a ketone or aldehyde and an amine. rsc.org This protonation generates a more electrophilic iminium ion, which is then susceptible to nucleophilic attack by a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN). rsc.org The catalyst is regenerated upon the formation of the α-aminonitrile product. rsc.org
Research has shown that reaction conditions, particularly the choice of solvent, significantly impact the reaction's efficiency. In a study on the three-component Strecker reaction of ketones, amines, and TMSCN catalyzed by a BINOL-derived phosphoric acid, toluene (B28343) was identified as the optimal solvent, yielding superior results compared to other solvents like CH2Cl2, THF, and CH3CN. rsc.org
| Entry | Solvent | Yield (%) |
|---|---|---|
| 1 | Toluene | 78 |
| 2 | CH2Cl2 | 55 |
| 3 | THF | <10 |
| 4 | CH3CN | <10 |
| 5 | Dioxane | 25 |
| 6 | Ether | <10 |
| 7 | MeOH | <10 |
Data sourced from studies on Brønsted acid-catalyzed Strecker reactions of ketones at 40 °C. rsc.org
This catalytic system has been successfully applied to a range of ketones and amines, affording α-aminonitriles in good to excellent yields (79–99%). rsc.org
Chiral amide-based compounds represent another significant class of organocatalysts for the asymmetric Strecker reaction. mdpi.com These catalysts are often bifunctional, possessing both hydrogen-bond donating and accepting sites that work in concert to activate the reactants and control the stereochemistry of the reaction. mdpi.com
A recyclable C2-symmetric chiral amide-based organocatalyst has been shown to be highly effective in the asymmetric Strecker reaction of various N-benzhydrylimines with ethyl cyanoformate as the cyanide source. acs.org This system achieved high yields (up to 95%) and excellent enantioselectivities (up to 99% ee). acs.org Similarly, another novel chiral amide-based organocatalyst was developed for the reaction of N-benzhydryl- and N-tosyl-substituted imines, also yielding products with high yields (up to 91%) and enantioselectivities (up to 99% ee). acs.orgresearchgate.net These catalysts are valued for their efficiency, recyclability, and ability to synthesize important pharmaceutical intermediates like (R)-phenylalanine. acs.org
The demand for enantiomerically pure α-amino acids in fields such as pharmaceuticals and materials science has driven the development of asymmetric Strecker syntheses. nih.govacs.org These methods aim to control the stereochemical outcome of the reaction, producing a single enantiomer of the desired amino acid instead of a racemic mixture. nih.gov Two primary strategies have been established: the use of a chiral auxiliary and the application of a chiral catalyst. mdpi.comresearchgate.net
The chiral auxiliary approach involves using an optically pure chiral amine in place of ammonia in the initial reaction step. mdpi.comwikipedia.org This creates a chiral imine intermediate. The subsequent nucleophilic addition of cyanide occurs diastereoselectively, leading to the formation of two diastereomeric α-aminonitriles in unequal amounts. These diastereomers can then be separated, and the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched α-amino acid. mdpi.com
(R)-phenylglycine amide has been identified as a particularly effective chiral auxiliary in diastereoselective Strecker reactions. acs.orgnih.gov In reactions with aldehydes like pivaldehyde, this auxiliary facilitates a crystallization-induced asymmetric transformation. acs.org This phenomenon occurs when one of the formed diastereomers is less soluble and selectively precipitates from the reaction mixture, shifting the equilibrium towards its formation. acs.orgnih.gov This process allows for the isolation of a single, nearly diastereomerically pure α-amino nitrile in high yield. acs.org The resulting diastereomerically pure intermediate can then be converted into the target amino acid, such as (S)-tert-leucine, in high yield and enantiomeric excess. nih.gov
| Aldehyde/Ketone | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| Pivaldehyde | H2O | 93 | >99/1 |
| 3,4-Dimethoxyphenylacetone | MeOH/H2O | 76 | >99/1 |
Data from asymmetric Strecker reactions using (R)-phenylglycine amide as a chiral auxiliary. acs.org
Asymmetric Synthesis of α-Amino Acids via Strecker Reactions
Chiral Catalysts
The asymmetric synthesis of α-aminonitriles, the core structure of methylaminoacetonitrile (B1294837), is a critical area of research, as chirality is fundamental to the biological activity of many molecules. mdpi.com The development of chiral catalysts is crucial for producing enantiomerically pure compounds, which are often more effective and have fewer side effects than their racemic mixtures. mdpi.com Organocatalysis, in particular, has emerged as a powerful, environmentally benign alternative to traditional metal-based catalysts for these transformations. mdpi.com
Several classes of chiral catalysts have been successfully employed in the enantioselective synthesis of α-aminonitriles, primarily through variations of the Strecker reaction. This reaction is a multicomponent process that combines an aldehyde or ketone, an amine, and a cyanide source to form an α-aminonitrile. mdpi.commasterorganicchemistry.com
Key catalytic approaches include:
Chiral Guanidines: Novel C₂-symmetric bicyclic guanidines have been shown to be effective bifunctional catalysts for the addition of hydrogen cyanide (HCN) to achiral imines. acs.org For example, the reaction of an N-benzhydrylimine with HCN in the presence of a chiral guanidine (B92328) catalyst can produce the corresponding (R)-amino nitrile in high yield (96%) and high enantiomeric excess (86% ee). acs.org
Chiral Amide-Based Organocatalysts: Chiral amides have been utilized to catalyze asymmetric Strecker reactions, demonstrating good yields and high enantioselectivity. The mechanism is believed to involve hydrogen bonding from the squaramide moiety of the catalyst. mdpi.com
Multifunctional Salicylaldimines and Metal Complexes: Other successful catalyst systems include chiral (Salen)Al(III) complexes and Zr(IV)-BINOL complexes, which have advanced the practical production of a wide range of optically active α-amino acids from their aminonitrile precursors. acs.org
Chiral Ammonium (B1175870) Salts: Chiral ammonium salts, particularly those derived from Cinchona alkaloids, have been developed to catalyze asymmetric reactions of N-arylidene aminoacetonitriles, providing access to chiral α-tertiary and α-quaternary aminonitriles. researchgate.net
These catalytic systems enable the large-scale production of α-aminonitriles with controlled chirality, which is a significant bottleneck in their commercialization. mdpi.com The development of recoverable and reusable catalysts further enhances the sustainability and economic viability of these synthetic methods. mdpi.com
Specific Preparation Methods for Methylaminoacetonitrile Hydrochloride
A direct and efficient method for the preparation of methylaminoacetonitrile involves a one-pot reaction using methylamine (B109427) hydrochloride, sodium cyanide, and formaldehyde (B43269) as the primary raw materials. google.com This process synthesizes the methylaminoacetonitrile base, which is subsequently treated with hydrochloric acid to form the stable hydrochloride salt. google.com
The synthesis begins by charging a reactor with methylamine hydrochloride, formaldehyde, and a catalyst. google.com The mixture is stirred and cooled to below 0°C. Subsequently, an aqueous solution of sodium cyanide is slowly added while maintaining the low temperature. After the addition is complete, the reaction is allowed to continue for a short period before the layers are separated, with the upper layer containing the desired methylaminoacetonitrile product. google.com
In this specific synthesis, 3-hydrosulfuryl propanoic acid (also known as 3-mercaptopropanoic acid) is employed as a catalyst. google.com The patent describing this method specifies that the catalyst is added to the initial mixture of methylamine hydrochloride and formaldehyde before cooling and the addition of sodium cyanide. google.com The amount of catalyst used is approximately 0.9 to 1.1 times the molar amount of sodium cyanide. google.com The presence of this catalyst facilitates the reaction, contributing to a process characterized by simple operation, high yield, and low cost, making it suitable for industrial-scale production. google.com
The optimization of reaction conditions is critical for maximizing yield and purity. Temperature control is arguably the most crucial parameter in this synthesis. google.com The reaction is conducted at temperatures below 0°C. google.com Maintaining this low temperature during the slow, dropwise addition of the sodium cyanide solution is essential for controlling the reaction rate and minimizing potential side reactions. google.com
Below is a table summarizing the optimized conditions for this reaction as described in a representative patent. google.com
| Parameter | Optimized Condition |
|---|---|
| Reactants | Methylamine hydrochloride, 30% Formaldehyde, 30% aqueous Sodium Cyanide |
| Catalyst | 3-hydrosulfuryl propanoic acid |
| Temperature | Maintained below 0°C throughout the cyanide addition |
| Addition Time (Sodium Cyanide) | Controlled over 2 to 3 hours |
| Post-Addition Reaction Time | 0.5 to 1 hour at < 0°C |
| Work-up | Standing and phase separation to isolate the upper organic layer (methylaminoacetonitrile) |
Once the methylaminoacetonitrile base is synthesized and isolated, it is converted into its hydrochloride salt. This is a standard acid-base reaction where the amine group on the methylaminoacetonitrile is protonated by hydrochloric acid. google.comyoutube.com The resulting salt, this compound, is typically an ionic solid that is more stable and easier to handle and store than the freebase. youtube.com
The process involves reacting the synthesized methylaminoacetonitrile with hydrochloric acid. google.comgoogle.com This can be achieved by dissolving the aminonitrile in a suitable organic solvent and introducing hydrogen chloride, either as a gas or as a solution in an anhydrous solvent like methanol (B129727) or ethanol. google.com The use of anhydrous conditions is often preferred because amine hydrochlorides can be soluble in water, which could lead to lower yields if aqueous HCl is used. google.comsciencemadness.org The hydrochloride salt typically precipitates from the organic solvent and can be isolated by filtration, followed by washing and drying. google.comresearchgate.net
Methylamine Hydrochloride, Sodium Cyanide, and Formaldehyde Reactions
Alternative Synthetic Routes for Aminonitrile Hydrochlorides
While the reaction of methylamine hydrochloride, formaldehyde, and sodium cyanide is a direct route to methylaminoacetonitrile, other general methods for synthesizing α-aminonitriles can be adapted. The resulting aminonitrile freebase from any of these routes would then undergo the same hydrochloric acid treatment to yield the final hydrochloride salt.
One of the most classic and widely applied methods is the Strecker synthesis . mdpi.commasterorganicchemistry.com In its traditional form, it involves the reaction of an aldehyde (like formaldehyde), ammonium chloride (in place of methylamine hydrochloride), and a cyanide source (e.g., sodium or potassium cyanide). masterorganicchemistry.comorgsyn.org This three-component reaction forms an intermediate aminonitrile (aminoacetonitrile in this case), which could potentially be N-methylated in a subsequent step.
Modern variations on aminonitrile synthesis include:
Oxidative Cyanation: This method involves the α-C-H cyanation of tertiary or secondary amines. mdpi.comorganic-chemistry.org For example, the ruthenium-catalyzed oxidative cyanation of tertiary amines with sodium cyanide under an oxygen atmosphere can produce α-aminonitriles in excellent yields. organic-chemistry.org
Catalyst-Free Reductive Cyanation: Tertiary amides can be converted to α-aminonitriles via a potassium tert-butoxide-mediated reductive cyanation using a hydrosilane. This method offers good functional group tolerance and uses readily available starting materials. organic-chemistry.org
These alternative routes provide access to a wide array of α-aminonitriles, which can then be readily converted to their respective hydrochloride salts as described previously.
Ammonia Chloride, Formaldehyde, Acetic Acid, and Sodium Cyanide Condensation
The condensation reaction involving ammonium chloride, formaldehyde, acetic acid, and sodium cyanide is a classical method for the synthesis of α-aminonitriles, known as the Strecker synthesis. mdpi.comorganic-chemistry.orgmasterorganicchemistry.com A well-documented procedure for a related compound, methyleneaminoacetonitrile, provides insight into this process. orgsyn.org In a typical setup, formaldehyde and ammonium chloride are cooled to 0°C. A solution of sodium cyanide is then added slowly over several hours while maintaining this low temperature to prevent the formation of an oily byproduct instead of the desired crystalline product. orgsyn.org
Vigorous stirring is crucial for achieving good yields. orgsyn.org After about half of the sodium cyanide solution has been added, glacial acetic acid is introduced concurrently with the remaining cyanide solution. orgsyn.org The acetic acid facilitates the reaction, and the product, methyleneaminoacetonitrile, begins to crystallize. orgsyn.org The mixture is stirred for an extended period after the additions are complete to ensure the reaction goes to completion. The resulting product is then isolated by filtration and purified by washing with water. orgsyn.org A modified, faster procedure can be employed where the reagents are mixed more rapidly at a temperature below 20°C, although this may result in a lower yield and purity. orgsyn.org
| Reagent | Role | Key Reaction Conditions |
| Ammonium Chloride | Source of ammonia | Cooled to 0°C with formaldehyde orgsyn.org |
| Formaldehyde | Carbonyl source | Technical grade, free of paraformaldehyde orgsyn.org |
| Sodium Cyanide | Cyanide source | Added as an aqueous solution over ~6 hours orgsyn.org |
| Acetic Acid | Facilitates reaction | Added after half of the NaCN solution orgsyn.org |
Hydrogen Cyanide Methodologies
Hydrogen cyanide (HCN), or its in-situ generation from cyanide salts, is a cornerstone of α-aminonitrile synthesis, most notably in the Strecker reaction. mdpi.comorganic-chemistry.orgacs.org The Strecker synthesis is a three-component reaction that condenses an aldehyde or ketone, an amine, and hydrogen cyanide to produce an α-aminonitrile. acs.org This method is highly versatile and has been a standard approach for synthesizing both natural and unnatural α-amino acids, which are derived from the hydrolysis of the resulting α-aminonitriles. masterorganicchemistry.comacs.org
The reaction is typically promoted by acid. organic-chemistry.org The first step involves the condensation of the amine with the carbonyl compound to form an imine. organic-chemistry.org Subsequently, the cyanide ion acts as a nucleophile, attacking the imine carbon to form the α-aminonitrile. organic-chemistry.org Modern variations of this methodology often utilize safer and more manageable cyanide sources like trimethylsilyl cyanide (TMSCN) in the presence of a catalyst. organic-chemistry.org For instance, a one-pot, three-component condensation of carbonyl compounds, amines, and TMSCN can be catalyzed by (bromodimethyl)sulfonium bromide at room temperature to efficiently yield α-aminonitriles. organic-chemistry.org The use of TMSCN avoids the direct handling of highly toxic HCN gas. organic-chemistry.org
| Cyanide Source | Reaction Type | Key Features |
| Hydrogen Cyanide (HCN) | Strecker Synthesis | Original protocol, highly effective but hazardous masterorganicchemistry.com |
| Sodium Cyanide (NaCN) | Strecker Synthesis | Generates HCN in situ with acid organic-chemistry.org |
| Trimethylsilyl Cyanide (TMSCN) | Catalytic Strecker-type | Safer alternative to HCN, used with catalysts organic-chemistry.org |
Reaction Mechanisms and Pathways
Iminium Ion Equivalents from α-Aminonitriles
The formation of α-aminonitriles often proceeds through an iminium ion intermediate. masterorganicchemistry.comlibretexts.orgnih.gov In the Strecker reaction, an aldehyde or ketone reacts with a primary amine to form an imine, which is the nitrogen analog of a carbonyl compound. masterorganicchemistry.com This reaction is catalyzed by acid, which protonates the hydroxyl group of the intermediate carbinolamine, turning it into a good leaving group (water). libretexts.org Elimination of water results in the formation of a resonance-stabilized cation known as an iminium ion. masterorganicchemistry.comlibretexts.org
The iminium ion is a potent electrophile. nih.gov The carbon-nitrogen double bond is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. nih.gov In the context of α-aminonitrile synthesis, the cyanide ion (from HCN or a cyanide salt) acts as the nucleophile, attacking the electrophilic carbon of the iminium ion. organic-chemistry.orglibretexts.org This nucleophilic addition step is crucial as it leads to the formation of the final α-aminonitrile product. libretexts.org The entire sequence of imine and iminium ion formation is a reversible process. libretexts.org
Oxidative Cyanation of Tertiary Amines
An alternative and powerful method for synthesizing α-aminonitriles is the oxidative cyanation of tertiary amines. mdpi.com This approach involves the direct functionalization of a C(sp³)–H bond adjacent to the nitrogen atom. rsc.org The reaction typically requires an oxidant to generate a reactive intermediate, which then couples with a cyanide source. mdpi.com This method bypasses the need for pre-functionalized starting materials like aldehydes or ketones. rsc.org
Iron salts have emerged as effective and environmentally benign catalysts for the oxidative α-cyanation of tertiary amines. rsc.orgrsc.org Iron(II) and iron(III) salts can catalyze this transformation at room temperature in the presence of an oxidant, such as tert-butylhydroperoxide, and a cyanide source like trimethylsilyl cyanide (TMSCN). rsc.orgrsc.org The reaction proceeds under acid-free conditions and demonstrates good functional group tolerance. rsc.orgthieme-connect.com This iron-catalyzed system is capable of activating C(sp³)–H bonds adjacent to the nitrogen in tertiary amines, leading to a cross-coupling reaction with the cyanide source. rsc.org Mechanistic studies suggest the involvement of an iminium ion intermediate, which is then trapped by the cyanide nucleophile. researchgate.netthieme-connect.com This methodology has been shown to be applicable to a variety of tertiary amines, affording the corresponding α-aminonitriles in high yields. thieme-connect.com
| Catalyst | Oxidant | Cyanide Source | Temperature | Key Feature |
| Iron(II) or Iron(III) salts | tert-butylhydroperoxide | Trimethylsilyl cyanide | Room Temperature | Environmentally benign, acid-free conditions rsc.orgrsc.org |
To circumvent the use of highly toxic cyanide reagents, potassium thiocyanate (B1210189) (KSCN) has been successfully employed as a safe and easy-to-handle source of cyanide for the oxidative α-cyanation of tertiary amines. organic-chemistry.orgacs.orgnih.gov In this method, the oxidation of the thiocyanate ion at the sulfur atom releases cyanide units. acs.orgnih.gov These cyanide units are then trapped by the co-oxidized tertiary amine. acs.org
The reaction is typically carried out in aqueous solutions using an oxidant like tert-butylhydroperoxide (tBuOOH) and does not require a metal catalyst. organic-chemistry.orgacs.org This process is environmentally friendly, as it does not produce toxic byproducts; the sulfur from the thiocyanate is ultimately converted to sulfate. organic-chemistry.orgacs.org The reaction works for a range of tertiary amines, including aliphatic amines and N,N-dialkylanilines, with yields from moderate to high. organic-chemistry.org Optimization studies have shown that increasing the equivalents of both KSCN and the oxidant can improve the product yield. organic-chemistry.org The reaction is believed to proceed through radical intermediates. organic-chemistry.org
| Cyanide Source | Oxidant | Catalyst | Solvent | Key Feature |
| Potassium Thiocyanate (KSCN) | tert-butylhydroperoxide (tBuOOH) | None required | Aqueous solution | Safe cyanide source, no toxic byproducts organic-chemistry.orgacs.org |
Sequential Oxidative Cyanation/Hydroalkoxylation
A notable transformation in the field of synthetic chemistry involves the sequential oxidative α-cyanation and anti-Markovnikov hydroalkoxylation of allylamines. This process, catalyzed by iron, allows for the construction of 2-amino-4-alkoxybutanenitriles from three separate components. nih.gov The reaction sequence begins with the oxidative α-cyanation of a tertiary allylamine (B125299) at the allylic position. This step introduces a nitrile group adjacent to the nitrogen atom. Following this, an anti-Markovnikov addition of an alcohol occurs across the carbon-carbon double bond of the newly formed α-amino nitrile. nih.gov This two-step, one-pot synthesis demonstrates a method for the formation of complex amino nitrile derivatives.
Radical and Non-Radical Pathways in C-C Bond Formation
Carbon-carbon bond formation is a cornerstone of organic synthesis, and pathways involving radical intermediates are of significant importance. Radical chain reactions, often mediated by reagents like tributyltin hydride (Bu₃SnH), can facilitate the creation of C-C bonds. libretexts.org These reactions typically involve the generation of a carbon radical from a carbon-halogen bond, which then adds to an alkene or alkyne. libretexts.org
Aminal radicals, which are radical species centered on a carbon atom situated between two nitrogen atoms, can also participate in C-C bond formation. oregonstate.edu These intermediates can be generated through radical translocation processes and subsequently add to radical acceptors like methyl acrylate. oregonstate.edu In the context of nitriles, radical-mediated intramolecular translocation of the cyano group is a recognized strategy for site-selective functionalization. This process is thought to proceed via the addition of a carbon-centered radical to the nitrile's triple bond, forming a cyclic iminyl radical intermediate. researchgate.net Subsequent β-scission of this intermediate relocates the cyano group. researchgate.net
Theoretical studies on the reaction of the methine radical (CH) with acetonitrile (B52724) (CH₃CN) show the formation of various linear and cyclic products, highlighting the complexity of radical pathways in nitrile chemistry. researchgate.net Furthermore, reactions involving the cyano radical (CN) with unsaturated hydrocarbons have been shown to form unsaturated nitriles through the formation of an initial addition complex followed by a carbon-hydrogen bond rupture. researchgate.net
Table 1: Key Aspects of Radical C-C Bond Formation
| Feature | Description | Source(s) |
| Initiation | A radical initiator, such as AIBN, is often used to generate a chain-propagating radical. | libretexts.org |
| Propagation | The propagating radical (e.g., tributyltin radical) reacts with a substrate (e.g., an alkyl halide) to create a carbon radical. | libretexts.org |
| Bond Formation | The carbon radical adds across an unsaturated system like an alkene or alkyne, forming a new C-C bond. | libretexts.org |
| Aminal Radicals | Specialized radicals on a carbon between two nitrogens can be formed and used in synthesis. | oregonstate.edu |
| Nitrile Translocation | Radical addition to a nitrile group can lead to an intramolecular rearrangement of the cyano group. | researchgate.net |
**2.4.4. Hydrolysis Mechanisms of N-Nitroso-2-(methylamino)acetonitrile
The hydrolysis of N-nitroso compounds is highly dependent on the reaction conditions, particularly the pH. In acidic media, the decomposition of N-nitrosamines is a common reaction. nih.gov The mechanism often involves the protonation of the N-nitroso species, which renders it susceptible to denitrosation by nucleophilic attack. nih.gov For some N-nitroso compounds, such as N-nitrosoclonidine, decomposition in aqueous acid involves a rate-limiting protonation of the substrate. rsc.org This is followed by the loss of the nitroso group, regenerating the parent amine and nitrous acid. rsc.org
The rate of hydrolysis can be influenced by the molecular structure. For instance, the hydrolysis of acyloxy nitroso compounds is dependent on both pH and the structure of the acyl group. nih.gov The decomposition of N-methyl-N-nitrosotoluene-p-sulphonamide in basic or neutral water-alcohol mixtures also demonstrates hydrolysis pathways. rsc.org The general mechanism for the carcinogenicity of many simple alkyl N-nitrosamines involves an initial enzymatic α-hydroxylation, which leads to an unstable primary nitrosamine (B1359907) that decomposes to a diazonium ion. nih.gov
Table 2: Conditions and Mechanisms for N-Nitroso Compound Decomposition
| Compound Type | Condition | Mechanistic Feature | Source(s) |
| N-Nitrosamines | Acidic | Protonation followed by nucleophilic attack and denitrosation. | nih.gov |
| N-Nitrosoclonidine | Aqueous Acid | Rate-limiting protonation of the substrate. | rsc.org |
| Acyloxy Nitroso Compounds | Aqueous | Rate depends on pH and acyl group structure. | nih.gov |
| N-nitroso-amides | Aqueous | Leads to the formation of by-products. | researchgate.net |
Cyclization Reactions
Molecules containing amine functionalities, such as methylaminoacetonitrile, can participate in various cyclization reactions to form heterocyclic structures. For example, secondary aromatic amines can react with formaldehyde and cyclopentanone (B42830) in the presence of acid to yield cyclopenta[c]quinolinium salts. researchgate.net The reaction of diphenylamine (B1679370) derivative cation radicals in acetonitrile can lead to the formation of cyclized dimer compounds, a process influenced by substituents on the aromatic rings. rsc.org The 3-methyl substituent, in particular, was found to promote the cyclization reaction. rsc.org The nitrile group itself is a versatile precursor for forming nitrogen-containing heterocyclic compounds through reactions like [3+2] cycloaddition. researchgate.net
Functional Group Transformations of the Nitrile Moiety
The nitrile, or cyano, group is an exceptionally versatile functional group in organic synthesis due to the electrophilic nature of its carbon atom and the nucleophilicity of the nitrogen. researchgate.net It can be transformed into a wide array of other functionalities, including amines, amides, carboxylic acids, and aldehydes. researchgate.netbritannica.com
Conversion to Amino, Amidino, Tetrazolidino, Amido Groups
The transformation of the nitrile group into various nitrogen-containing moieties is a fundamental process in organic chemistry.
Amide Formation : Nitriles can be hydrolyzed under controlled acidic or basic conditions to yield amides as intermediates. britannica.comchemistrysteps.com The acid-catalyzed mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid, which then tautomerizes to the more stable amide. chemistrysteps.com
Amine Formation : A common transformation is the reduction of the nitrile group to a primary amine (R-CN → R-CH₂NH₂). This is typically achieved using strong reducing agents such as lithium aluminum hydride. britannica.com
Heterocycle Formation : The nitrile group is a valuable precursor for synthesizing nitrogen-containing heterocycles. researchgate.net For instance, it can undergo [3+2] cycloaddition reactions to form moieties like tetrazoles. Enaminonitriles, which are highly reactive intermediates, are frequently used for the synthesis of novel heterocyclic compounds. researchgate.net
Formation of Aldehydes or Carboxylic Acids
The nitrile group can be readily converted to carbonyl-containing functional groups such as carboxylic acids and aldehydes.
Carboxylic Acid Formation : The complete hydrolysis of a nitrile yields a carboxylic acid. libretexts.org This reaction can be performed under either acidic or basic conditions. libretexts.org In acid hydrolysis, the nitrile is typically heated under reflux with a dilute acid, forming the carboxylic acid and an ammonium salt. chemistrysteps.comlibretexts.org In alkaline hydrolysis, heating with a base like sodium hydroxide (B78521) solution initially produces a carboxylate salt and ammonia; subsequent acidification is required to liberate the free carboxylic acid. chemistrysteps.comlibretexts.org
Aldehyde Formation : Nitriles can be reduced to form aldehydes. A method for this conversion involves reaction with a reducing agent like stannous chloride and hydrochloric acid, followed by hydrolysis. britannica.com Another efficient method for synthesizing aldehydes from nitriles is the use of diisobutylaluminium hydride (DIBALH) at low temperatures, which delivers a single hydride equivalent to the nitrile. libretexts.org
Table 3: Summary of Nitrile Functional Group Transformations
| Target Functional Group | Reagents/Conditions | Intermediate (if applicable) | Source(s) |
| Primary Amine | LiAlH₄ | - | britannica.com |
| Amide | H₂O, H⁺ or OH⁻ (controlled) | Imidic acid | chemistrysteps.com |
| Carboxylic Acid | H₂O, H⁺ or OH⁻ (reflux) | Amide | britannica.comchemistrysteps.comlibretexts.orglibretexts.org |
| Aldehyde | 1. DIBALH, -78°C; 2. H₂O | - | libretexts.org |
| Aldehyde | 1. SnCl₂, HCl; 2. Hydrolysis | Imine | britannica.com |
| Ketone | Grignard Reagent (R'MgBr), then hydrolysis | - | britannica.com |
Peptide Product Extension
The extension of peptide chains using α-aminonitriles, such as methylaminoacetonitrile, represents a significant area of research, particularly in the context of prebiotic chemistry and the origins of life. Unlike traditional peptide synthesis which relies on the activation of carboxylic acid groups of amino acids, the use of aminonitriles circumvents this requirement due to the inherent reactivity of the nitrile group. This approach is considered a plausible pathway for the formation of peptides on the early Earth. springernature.comnih.govroyalsocietypublishing.org
The core principle behind this methodology is the nucleophilic character of the α-amino group of the aminonitrile, which allows it to react with an activated C-terminus of a peptide or another activated amino acid derivative. springernature.com In prebiotic scenarios, α-aminonitriles are considered energy-rich molecules that can bypass the thermodynamically unfavorable condensation of deactivated amino acids. springernature.com Their lower basicity compared to the corresponding amino acids makes them effective nucleophiles over a broader pH range, which is advantageous for peptide ligation under neutral conditions. springernature.com
One proposed mechanism for peptide elongation involves the reaction of an aminonitrile with a thioacid. This process is a chemoselective ligation that can occur in water and demonstrates selectivity for the formation of α-peptide bonds. springernature.com Research has shown that this method is tolerant of all proteinogenic amino acid side chains, suggesting a robust and versatile pathway for peptide synthesis. springernature.com
Another pathway involves the interaction of aminonitriles with aminothiols, such as cysteine. In this scenario, the aminonitrile reacts with the aminothiol (B82208) to form a heterocyclic intermediate, which then hydrolyzes to yield a dipeptide. nih.gov This two-step process is an efficient method for creating thiol-containing dipeptides and could have been a significant process in a "cyano-sulfidic" prebiotic environment. nih.gov
The following table summarizes the key aspects of peptide product extension using α-aminonitriles:
| Method | Description | Advantages |
| Thioacid Ligation | An N-terminally protected peptide thioacid reacts with an aminonitrile to form a new peptide bond. | High chemoselectivity, occurs in water, tolerant of various side chains. springernature.com |
| Aminothiol Condensation | An aminonitrile reacts with an aminothiol (e.g., cysteine) to form a heterocyclic intermediate that hydrolyzes to a dipeptide. | Does not require a strong energy source as the nitrile is already an activated group. nih.gov |
These methodologies highlight the potential of this compound as a building block in novel peptide synthesis strategies, moving beyond the conventional reliance on protected amino acids.
Stereoselective Synthesis and Chiral Induction
The synthesis of enantiomerically pure α-aminonitriles is of significant interest due to their role as precursors to unnatural α-amino acids. While methylaminoacetonitrile is an achiral molecule, the principles of stereoselective synthesis are crucial for creating its chiral analogues, where the α-carbon is substituted, leading to a stereocenter. The primary method for achieving this is the asymmetric Strecker reaction. nih.govmdpi.comwikipedia.org
The asymmetric Strecker synthesis involves the reaction of an aldehyde or ketone with an amine and a cyanide source in the presence of a chiral catalyst or auxiliary. wikipedia.org This reaction can be controlled to produce a specific enantiomer of the resulting α-aminonitrile with high enantiomeric excess (ee).
Several strategies have been developed for the stereoselective synthesis of α-aminonitriles:
Use of Chiral Auxiliaries: A chiral amine can be used as a reactant, which directs the addition of the cyanide ion to one face of the intermediate imine, resulting in a diastereomeric mixture of aminonitriles that can then be separated. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched aminonitrile.
Chiral Catalysts: The reaction can be catalyzed by a chiral entity, such as a chiral Lewis acid or an organocatalyst. These catalysts can activate the imine and create a chiral environment that favors the formation of one enantiomer over the other. mdpi.com For instance, chiral thiourea-based catalysts have been successfully employed in the hydrocyanation step of the Strecker synthesis, yielding highly enantiomerically enriched non-proteinogenic amino acids. nih.gov
Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral aminonitriles. Enzymes such as nitrilases can be used in combination with the Strecker synthesis to achieve high enantioselectivity.
The following table provides an overview of different catalytic systems used in the asymmetric Strecker synthesis of α-aminonitriles:
| Catalyst Type | Example Catalyst | Key Features |
| Organocatalyst | Chiral Thiourea Derivatives | Robust, compatible with aqueous cyanide salts, adaptable for large-scale synthesis. nih.gov |
| Organocatalyst | Hydroquinine | Used for the asymmetric Strecker reaction of aldehydes and secondary amines. mdpi.com |
| Metal Complex | Chiral Aluminum(III) Complexes | Effective for the synthesis of α-aminonitriles with a wide variety of functional groups. |
| Metal Complex | Titanium(IV) Complexes | Highly enantioselective for the cyanation of imines. |
These methodologies for stereoselective synthesis and chiral induction are foundational for accessing chiral derivatives of methylaminoacetonitrile, which are valuable building blocks in medicinal chemistry and materials science.
Applications in Advanced Organic Synthesis
Precursors to Iminium Ions in Cationic Reactions
Methylaminoacetonitrile (B1294837) hydrochloride and its derivatives can serve as precursors for the generation of reactive iminium ion intermediates. These electrophilic species are pivotal in various carbon-carbon and carbon-heteroatom bond-forming reactions, particularly in the synthesis of nitrogen-containing heterocycles.
In related systems, such as the acid-catalyzed cyclization of N-(2,2-diethoxyethyl)ureas to form imidazolidin-2-ones, the proposed mechanism involves the in-situ formation of an iminium cation. nih.gov This intermediate is generated after an initial intramolecular cyclization and elimination of a methanol (B129727) molecule. The highly electrophilic iminium cation then readily reacts with a C-nucleophile to furnish the final substituted heterocyclic product. nih.gov This mechanistic principle highlights the potential for precursors like methylaminoacetonitrile to engage in similar cationic reaction pathways, where the nitrogen atom facilitates the formation of a transient iminium species that drives cyclization and substitution processes.
Synthesis of Heterocyclic Compounds
The compound is a foundational component in the synthesis of numerous heterocyclic systems, several of which are scaffolds for biologically active molecules.
While direct synthetic routes to Pyrido[3,2-f] nih.govacs.orgthiazepine derivatives using methylaminoacetonitrile hydrochloride are not prominently detailed in the reviewed scientific literature, the synthesis of this heterocyclic core is of significant interest. General methods for constructing this scaffold have been developed. For instance, one established route involves the reaction of 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide with α-haloketones in boiling acetic acid. nih.gov This reaction proceeds to directly form 2,3-disubstituted-8-hydroxy-6-methyl-2H,5H-pyrido[3,2-f] nih.govacs.orgthiazepin-5-ones. nih.gov The use of microwave-assisted synthesis has been shown to improve yields and reduce reaction times for these transformations. nih.gov
Substituted cyclic ureas are a cornerstone structural motif in medicinal chemistry, found in a wide array of therapeutic agents. nih.govnih.gov The synthesis of these compounds can be achieved through various methodologies, including the reaction of amines with phosgene (B1210022) or safer equivalents like N,N'-Carbonyldiimidazole (CDI), and the carbonylation of diamines. nih.govmdpi.com
The synthesis of five-membered cyclic ureas, such as imidazolidin-2-ones, is particularly relevant. As mentioned, one regioselective approach proceeds via an acid-catalyzed reaction of urea (B33335) derivatives that generates a key iminium cation intermediate, which is then trapped by a nucleophile. nih.gov This highlights a pathway where the fundamental structure of an aminoacetonitrile (B1212223) derivative is elaborated into a urea and then cyclized to form these valuable heterocyclic systems.
This compound is a direct precursor in the synthesis of novel pyrazinone series developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. acs.org In this synthetic sequence, the hydrobromide or hydrochloride salt of methylaminoacetonitrile is treated with oxalyl bromide or oxalyl chloride to yield a dihalogenated pyrazinone core.
Specifically, the reaction of methylaminoacetonitrile hydrobromide with oxalyl bromide in dichloromethane, with DMF as a catalyst, results in the formation of 3,5-dibromo-1-methylpyrazin-2(1H)-one. acs.org This dibrominated intermediate serves as a versatile platform for further functionalization through substitution reactions, allowing for the introduction of various aryl and heteroaryl groups to explore structure-activity relationships (SAR) and optimize anti-HIV activity. acs.org
| Starting Material | Reagents | Product | Application | Reference |
|---|---|---|---|---|
| Methylaminoacetonitrile hydrobromide | Oxalyl bromide, DMF, CH2Cl2 | 3,5-Dibromo-1-methylpyrazin-2(1H)-one | Intermediate for HIV-1 Reverse Transcriptase Inhibitors | acs.org |
The imidazolidin-2-one scaffold is a privileged structure present in numerous FDA-approved drugs. nih.gov A variety of synthetic methods have been developed to access these important molecules. organic-chemistry.org One notable strategy involves the intramolecular cyclization of (2,2-diethoxyethyl)ureas in the presence of an acid catalyst and a C-nucleophile. nih.gov A key step in the proposed mechanism for this transformation is the formation of a cyclic iminium cation. This electrophilic intermediate is subsequently attacked by the nucleophile, leading to the formation of 4-substituted imidazolidin-2-ones with high regioselectivity. nih.gov While this specific example does not start directly from this compound, it illustrates a powerful synthetic strategy for which precursors derived from aminoacetonitriles are well-suited.
Methylaminoacetonitrile is a key precursor for the synthesis of 3-methyl-substituted sydnone (B8496669) imines, a class of mesoionic heterocyclic compounds with diverse biological activities. google.commdpi.com The conventional synthesis involves a two-step process starting from the corresponding aminoacetonitrile.
The first step is the nitrosation of the secondary amine of methylaminoacetonitrile to form N-nitroso-(methylamino)acetonitrile. This is typically achieved by reacting the substrate with a nitrosating agent like sodium nitrite (B80452) in an acidic medium. The subsequent and defining step is the acid-catalyzed cyclization of the N-nitroso intermediate. google.com Treatment of N-nitroso-(methylamino)acetonitrile with a strong acid, such as hydrogen chloride (often introduced as a gas or in an isopropanolic solution), induces ring closure to form the 1,2,3-oxadiazolium salt, which is the sydnone imine hydrochloride. google.com This method provides a direct and efficient route to the core sydnone imine scaffold. google.com
| Step | Precursor | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 (Nitrosation) | Methylaminoacetonitrile | Sodium nitrite, Acid | N-Nitroso-(methylamino)acetonitrile | google.com |
| 2 (Cyclization) | N-Nitroso-(methylamino)acetonitrile | Hydrogen Chloride (HCl) | 3-Methylsydnone imine hydrochloride | google.com |
Synthesis of Natural Products and Building Blocks
This compound is a valuable precursor for creating more complex molecules, including natural products and essential pharmaceutical intermediates. google.comgoogle.com Its utility stems from the ability of its nitrile and amine groups to undergo a wide array of chemical transformations, allowing chemists to build molecular complexity in a controlled manner.
Asymmetric Synthesis of α-Amino Acids
α-Amino acids are the fundamental building blocks of proteins and are of immense importance in medicinal chemistry. Methylaminoacetonitrile is the direct precursor to sarcosine (B1681465) (N-methylglycine), the simplest N-methylated α-amino acid. The synthesis is achieved through the hydrolysis of the nitrile group to a carboxylic acid. google.comgoogle.com
Dipeptide Nitriles as Cathepsin S Inhibitors
Cathepsin S is a cysteine protease enzyme implicated in various autoimmune diseases and cancer, making it an attractive target for therapeutic inhibitors. A significant class of potent and reversible Cathepsin S inhibitors is based on the dipeptide nitrile structure. In these molecules, the nitrile group plays a crucial role by interacting with the active site of the enzyme. α-aminonitriles like methylaminoacetonitrile represent the fundamental N-methylated α-aminonitrile scaffold, a key structural motif found in these complex inhibitors. While direct synthesis from this compound is not explicitly detailed in broad literature, its structure serves as the simplest model for the reactive pharmacophore essential for inhibitor activity.
Alkaloid Synthesis
Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. Their complex structures and significant biological activities make them important targets in total synthesis. The construction of intricate alkaloid frameworks often relies on the strategic incorporation of small, functionalized nitrogen-containing building blocks. α-Aminonitriles, including N-Boc protected variants, have been demonstrated as effective synthons in the stereoselective and convergent synthesis of certain alkaloids, such as those in the lepadiformine (B1252025) family. nih.gov These reagents act as versatile linchpins, enabling the assembly of the core heterocyclic systems characteristic of these natural products. nih.gov
Umpolung Reactions
Umpolung, or polarity inversion, is a powerful concept in organic synthesis that reverses the normal reactivity of a functional group. wikipedia.org In a typical imine or nitrile, the carbon atom is electrophilic. Umpolung strategies aim to make this carbon atom nucleophilic, allowing for bond formations that are otherwise inaccessible. This concept has been catalytically realized for acyl groups using N-heterocyclic carbenes (NHCs), which can generate acyl anion equivalents. rsc.org While the principle of umpolung has been applied to related structures like aldehyde N,N-dialkylhydrazones to reverse imine reactivity, specific documented examples of this compound undergoing umpolung reactions are not prevalent in the reviewed literature. researchgate.net
Role in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. Methylaminoacetonitrile is a quintessential product of one of the most famous MCRs: the Strecker reaction. wikipedia.orgmasterorganicchemistry.com
In this reaction, an aldehyde (formaldehyde), an amine (methylamine), and a cyanide source (e.g., sodium cyanide) condense to form the α-aminonitrile. wikipedia.orgresearchgate.net The reaction proceeds through the initial formation of an iminium ion from the aldehyde and amine, which is then attacked by the cyanide nucleophile. masterorganicchemistry.com This one-pot synthesis is a highly convergent and efficient method for producing α-aminonitriles, which are versatile intermediates for amino acids and other nitrogen-containing compounds. researchgate.net
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Type |
|---|---|---|---|---|
| Formaldehyde (B43269) | Methylamine (B109427) | Hydrogen Cyanide (or salt) | Methylaminoacetonitrile | Multicomponent Reaction (MCR) |
Green Chemistry Approaches in Synthesis
Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. The traditional Strecker synthesis of methylaminoacetonitrile, while efficient, presents environmental and safety challenges, primarily due to the high toxicity of cyanide salts. researchgate.netnih.gov
Modern research aims to develop greener alternatives. Key areas of improvement include:
Catalysis : The use of catalysts can enhance reaction rates and efficiency, potentially reducing the required amount of hazardous reagents. Indium powder in water, for example, has been shown to be a highly effective catalyst for the one-pot, three-component Strecker reaction, allowing it to proceed rapidly and with excellent yields in an environmentally benign solvent. nih.govlongdom.org
Safer Reagents : Replacing highly toxic cyanide sources like HCN or KCN with less hazardous alternatives, such as trimethylsilyl (B98337) cyanide (TMSCN), which is easier to handle, is a common strategy. nih.govnih.gov
Alternative Energy Sources : The use of ultrasound irradiation (sonochemistry) has been shown to significantly accelerate the Strecker reaction, reducing reaction times from hours to minutes and often leading to purer products. This method reduces energy consumption and aligns with green chemistry principles. nih.govbeilstein-journals.org
Benign Solvents : Performing the reaction in water or other green solvents like poly(ethylene glycol) (PEG) instead of volatile organic compounds minimizes environmental impact. nih.govnih.gov
| Principle | Traditional Approach | Green Alternative | Benefit |
|---|---|---|---|
| Catalysis | Often uncatalyzed or acid/base promoted | Use of metal catalysts (e.g., Indium) nih.gov | Increased efficiency, milder conditions |
| Solvent | Organic solvents | Water, Poly(ethylene glycol) (PEG) nih.govnih.gov | Reduced environmental impact and hazard |
| Energy | Conventional heating (long reaction times) | Ultrasound irradiation (Sonochemistry) beilstein-journals.org | Drastically reduced reaction times, energy savings |
| Reagents | KCN / HCN | Trimethylsilyl cyanide (TMSCN) nih.gov | Easier to handle, improved safety profile |
Eco-Friendly Solvents (e.g., water, methanol)
The principles of green chemistry encourage the use of environmentally benign solvents. Water and methanol are exemplary in this regard due to their low toxicity, availability, and minimal environmental footprint.
This compound exhibits good solubility in water and other polar solvents, which facilitates its use in aqueous reaction media. ontosight.ai The synthesis of the compound itself often employs aqueous solutions, such as a methylamine water solution, and utilizes pure water for rinsing and purification, underscoring the compatibility of this chemical with green solvent systems. ontosight.aigoogle.com Methanol is another eco-friendly solvent used in processes involving this compound, particularly in analytical applications like chromatography. shimadzu.com While methanol is a protic solvent and acetonitrile (B52724) is aprotic, leading to different elution behaviors, the choice between them can be critical for developing sustainable separation methods. shimadzu.com The use of water as a solvent is particularly advantageous, as demonstrated in various catalyst-free syntheses of biologically active heterocycles, where it can lead to high yields in short reaction times. nih.gov
Table 1: Properties of Eco-Friendly Solvents
| Solvent | Key Properties | Relevance to this compound |
| Water | Non-toxic, non-flammable, readily available | Used in synthesis and purification; compound is soluble in water. ontosight.aigoogle.com |
| Methanol | Biodegradable, lower toxicity than many organic solvents | Used as a solvent for analytical methods. Can be an alternative to acetonitrile. shimadzu.com |
Biodegradable Catalysts
The development of biodegradable catalysts is a significant goal in sustainable chemistry, aiming to replace catalysts based on heavy or toxic metals. In the synthesis of methylaminoacetonitrile, which precedes its use as a hydrochloride salt, various catalysts are employed. For instance, one patented method uses 3-thiohydracrylic acid as a catalyst to facilitate the reaction between methylamine hydrochloride, sodium cyanide, and formaldehyde. google.com While the biodegradability of every specific catalyst is not always detailed, the broader field of organic synthesis is moving towards catalysts that are more environmentally benign, including organocatalysts and biocatalysts.
Mild Reaction Conditions (e.g., room temperature, catalyst-free)
Conducting reactions under mild conditions, such as at ambient temperature and without the need for a catalyst, offers substantial green chemistry benefits, including reduced energy consumption and prevention of waste.
The preparation of this compound can be achieved under mild reaction conditions, which contributes to a simpler process with fewer byproducts. google.com Beyond its synthesis, the utility of related nitrile compounds under such conditions is well-documented. For example, the reaction of amides with acetonitrile can proceed at room temperature in the absence of transition metal catalysts to produce β-ketonitriles in good yields. rsc.org Furthermore, catalyst-free protocols have been successfully developed for the Strecker reaction, a key method for synthesizing α-aminonitriles, the class of compounds to which methylaminoacetonitrile belongs. nih.govmdpi.com These catalyst-free approaches, often performed in water, highlight a sustainable pathway for synthesizing complex molecules. nih.gov
Table 2: Comparison of Reaction Conditions
| Condition | Conventional Approach | Green Chemistry Approach |
| Temperature | Often requires heating or cooling to extreme temperatures | Reactions are designed to proceed efficiently at room temperature. google.comrsc.org |
| Catalyst | Frequently relies on heavy metal or toxic catalysts | Utilizes catalyst-free systems or non-toxic, recyclable organocatalysts. nih.govrsc.orgmdpi.com |
| Energy Consumption | High due to heating/cooling and prolonged reaction times | Significantly lower due to ambient temperatures and often faster reaction rates. |
Microwave and Ultrasonic Irradiation
Microwave and ultrasonic irradiation represent non-classical energy sources that can dramatically accelerate chemical reactions, often leading to higher yields and cleaner products. These techniques are cornerstones of green chemistry. hnjournal.netijnrd.orgnih.gov
Microwave-Assisted Synthesis: Microwave heating can reduce reaction times from hours to minutes by enabling rapid and uniform heating of the reaction mixture. nih.govnih.gov This technology has been widely applied to the synthesis of a vast number of organic molecules and biologically active compounds, promoting cleaner reaction profiles and often allowing for a reduction in the amount of solvent needed. hnjournal.netijnrd.org
Ultrasonic Irradiation (Sonochemistry): Ultrasound promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This process generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. Sonochemistry is recognized as a significant contributor to green chemistry by minimizing energy consumption and enabling environmentally friendly procedures. researchgate.net A prime example is the ultrasound-assisted Strecker synthesis of α-(arylamino)acetonitrile derivatives, which demonstrates a significant reduction in reaction time (from 72 hours to 30 minutes) and higher purity of the final product compared to conventional methods. researchgate.net
Table 3: Impact of Alternative Energy Sources on α-Aminonitrile Synthesis
| Parameter | Conventional Heating | Ultrasonic Irradiation |
| Reaction Time | 72 hours | 30 minutes researchgate.net |
| Product Purity | Often requires extensive purification | Higher purity, with product precipitating in crystalline form. researchgate.net |
| Conditions | Typically requires specific solvents and temperatures | Can be performed in green solvents like PEG or even under solvent-free conditions. researchgate.net |
| Energy Use | High and prolonged | Lower and for a shorter duration. researchgate.net |
Solvent-Free Protocols
The ideal green reaction is one that occurs without any solvent, thereby eliminating solvent-related waste, cost, and safety hazards. nih.gov Solvent-free, or neat, reactions are a major focus of green chemistry research.
This approach has been successfully applied to the synthesis of α-aminonitriles. For instance, the three-component Strecker reaction to prepare α-aminonitriles has been effectively catalyzed by sulfated polyborate under solvent-free conditions at room temperature, yielding excellent results. mdpi.com Similarly, microwave-assisted solvent-free reactions have proven highly efficient for various organic transformations, including the conversion of aldehydes into nitriles. mdpi.com These protocols not only align with green chemistry principles by eliminating solvent waste but also often lead to simplified work-up procedures and higher product yields. nih.govcmu.edu The exploration of solvent-free conditions is a viable and powerful strategy for enhancing the sustainability of chemical processes. nih.gov
Computational and Mechanistic Studies of this compound
This compound, a chemical compound of interest in various research domains, has been the subject of computational and mechanistic studies to elucidate its reactivity, conformational behavior, and potential biological activities. These theoretical investigations provide valuable insights at the molecular level, complementing experimental data and guiding further research.
Computational and Mechanistic Studies
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of methylaminoacetonitrile (B1294837) hydrochloride, DFT calculations are instrumental in exploring potential reaction mechanisms, determining transition state geometries, and calculating activation energies.
Researchers have employed DFT to model various hypothetical reaction pathways involving methylaminoacetonitrile. One area of focus has been its hydrolysis under different pH conditions. DFT calculations can predict the protonation states of the molecule and model the nucleophilic attack of water on the nitrile group. By mapping the potential energy surface, the most favorable reaction pathway can be identified.
For instance, a hypothetical study might compare the energetics of a direct nucleophilic attack on the nitrile carbon versus a mechanism involving prior protonation of the nitrile nitrogen. The calculated activation barriers for these pathways would indicate the likelihood of each mechanism.
Table 1: Hypothetical DFT-Calculated Energy Profile for the Hydrolysis of Methylaminoacetonitrile
| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |
| 1. Reactants | Methylaminoacetonitrile + H₂O | 0.0 |
| 2. Transition State 1 | [H₂O---C≡N-CH₂-NHCH₃]‡ | +25.4 |
| 3. Intermediate 1 | HO-C(NH)-CH₂-NHCH₃ | -5.2 |
| 4. Transition State 2 | [Tautomerization]‡ | +15.8 |
| 5. Product | Methylaminoacetamide | -18.7 |
Note: The data in this table is hypothetical and for illustrative purposes only.
These calculations provide a detailed, step-by-step understanding of the reaction, highlighting the key energetic barriers and intermediates. Such theoretical insights are crucial for predicting reactivity and designing controlled chemical transformations.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For methylaminoacetonitrile hydrochloride, MD simulations can reveal the accessible conformations of the molecule in different environments, such as in aqueous solution.
The conformational flexibility of methylaminoacetonitrile is primarily centered around the C-C and C-N single bonds. MD simulations can track the dihedral angles associated with these bonds over time, providing a statistical distribution of the preferred conformations. This information is vital for understanding how the molecule might interact with biological targets or other molecules.
A typical MD simulation would involve solvating a single this compound molecule in a box of water molecules and simulating its movement over nanoseconds. The trajectory from the simulation would then be analyzed to identify the most stable conformers and the energy barriers between them.
Table 2: Hypothetical Conformational Population of Methylaminoacetonitrile in Aqueous Solution from MD Simulations
| Dihedral Angle (N-C-C-N) | Population (%) | Average Energy (kcal/mol) |
| Gauche (-60°) | 45 | -1.2 |
| Anti (180°) | 35 | -0.8 |
| Gauche (+60°) | 20 | -0.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The results from MD simulations can provide a dynamic picture of the molecule's behavior, which is often more informative than the static picture provided by methods like X-ray crystallography.
Structure-Activity Relationship (SAR) Studies in Drug Design
Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery and aim to understand how the chemical structure of a compound influences its biological activity. nih.gov While specific SAR studies on this compound for drug design are not widely published, the principles of SAR can be applied to hypothesize how modifications to its structure might affect a hypothetical biological activity.
SAR analyses aim to transform observations from structure-activity data into meaningful relationships in molecular terms. nih.gov This knowledge can then be used to guide the synthesis of new molecules with improved properties. nih.gov
For a hypothetical scenario where methylaminoacetonitrile is a lead compound for a particular biological target, SAR studies would involve synthesizing and testing a series of analogs. Modifications could include:
Altering the methyl group: Substituting the methyl group with larger alkyl groups or other functional groups to probe the steric and electronic requirements of the binding pocket.
Modifying the amino group: Acylation or alkylation of the secondary amine to explore the importance of the hydrogen bond donor/acceptor properties.
Replacing the nitrile group: Bioisosteric replacement of the nitrile group with other functionalities like a carboxamide or a tetrazole to investigate its role in binding.
Table 3: Hypothetical SAR Data for Methylaminoacetonitrile Analogs
| Analog | Modification | Hypothetical IC₅₀ (µM) |
| 1 | None (Methylaminoacetonitrile) | 10.5 |
| 2 | Ethylaminoacetonitrile | 15.2 |
| 3 | N-Acetyl-methylaminoacetonitrile | 50.8 |
| 4 | Methylaminoacetamide | 5.3 |
Note: The data in this table is hypothetical and for illustrative purposes only.
By analyzing the activity data of these analogs, researchers can build a model of the key structural features required for activity, guiding the design of more potent compounds.
Computational Studies for Biological Activity Prediction
In the absence of extensive experimental data, computational methods can be used to predict the potential biological activities of a compound. researchgate.net These in silico approaches leverage large databases of known compounds and their biological activities to build predictive models. researchgate.net
For this compound, various computational tools could be employed to predict its likely biological targets and potential toxicities. These methods often rely on the principle of chemical similarity, where a compound is predicted to have similar activities to known molecules with similar structures or properties.
Techniques used for biological activity prediction include:
Ligand-based virtual screening: Searching databases of known active compounds to find molecules structurally similar to methylaminoacetonitrile.
Target-based virtual screening (docking): Computationally "docking" the 3D structure of methylaminoacetonitrile into the binding sites of various biological targets to predict binding affinity.
Quantitative Structure-Activity Relationship (QSAR) models: Using statistical models that correlate chemical structures with biological activities to predict the activity of new compounds. researchgate.net
Table 4: Hypothetical Predicted Biological Activities for Methylaminoacetonitrile
| Prediction Method | Predicted Target/Activity | Confidence Score |
| Similarity Search | Monoamine Oxidase B (MAO-B) Inhibitor | 0.65 |
| Molecular Docking | GABA-A Receptor Modulator | -7.2 kcal/mol (binding energy) |
| QSAR Model | Potential for Hepatotoxicity | High |
Note: The data in this table is hypothetical and for illustrative purposes only.
These computational predictions serve as valuable starting points for experimental validation, helping to prioritize research efforts and resources. researchgate.net
Analytical Methodologies for Characterization and Monitoring
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of methylaminoacetonitrile (B1294837) hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) offer detailed insights into the compound's atomic arrangement and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of methylaminoacetonitrile hydrochloride. Both ¹H and ¹³C NMR spectra provide valuable data on the chemical environment of the individual atoms.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Separate signals are observed for the methyl carbon (CH₃), the methylene (B1212753) carbon (CH₂), and the nitrile carbon (C≡N). The chemical shift of the nitrile carbon is particularly distinctive, appearing in the characteristic downfield region for this functional group.
| ¹H NMR Spectral Data | |
| Assignment | Chemical Shift (δ) ppm |
| CH₃ | Data not available in search results |
| CH₂ | Data not available in search results |
| NH | Data not available in search results |
| ¹³C NMR Spectral Data | |
| Assignment | Chemical Shift (δ) ppm |
| CH₃ | Data not available in search results |
| CH₂ | Data not available in search results |
| C≡N | Data not available in search results |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies. nih.gov The resulting spectrum shows characteristic absorption bands corresponding to the vibrational modes of specific bonds.
Key functional groups and their expected absorption regions include:
N-H stretch: The secondary amine hydrochloride will show broad absorption bands in the region of 2400-3200 cm⁻¹.
C-H stretch: Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ range.
C≡N stretch: The nitrile group exhibits a sharp, characteristic absorption band of medium intensity in the range of 2220-2260 cm⁻¹. ucla.edu
C-N stretch: The carbon-nitrogen single bond stretch appears in the fingerprint region, typically between 1000 and 1350 cm⁻¹.
| Characteristic IR Absorption Bands | |
| Functional Group | Absorption Range (cm⁻¹) |
| N-H Stretch (amine salt) | 2400 - 3200 (broad) |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C≡N Stretch (nitrile) | 2220 - 2260 (sharp, medium) |
| C-N Stretch | 1000 - 1350 |
Mass Spectrometry (MS, CI-MS)
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound. In this technique, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak [M]⁺ corresponds to the mass of the free base, methylaminoacetonitrile. The hydrochloride salt itself does not typically produce a distinct molecular ion peak incorporating the HCl.
Fragmentation patterns observed in the mass spectrum provide additional structural information. Common fragmentation pathways for methylaminoacetonitrile would involve the loss of small neutral molecules or radicals, such as the cleavage of the C-C bond adjacent to the nitrile group or the C-N bond. Chemical Ionization (CI-MS) is a softer ionization technique that can be used to enhance the abundance of the molecular ion or protonated molecule peak [M+H]⁺, aiding in the confirmation of the molecular weight.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction byproducts or other impurities.
Column Chromatography (Silica Gel, HPLC)
Column Chromatography: Gravity or flash column chromatography using silica (B1680970) gel is a common purification technique in organic synthesis. For a polar compound like this compound, a polar stationary phase like silica gel is suitable. The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (such as ethyl acetate (B1210297), methanol (B129727), or acetonitrile) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity from the column.
High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that offers higher resolution and faster separation times compared to traditional column chromatography. For the analysis of a polar and water-soluble compound like this compound, reversed-phase HPLC is often employed. In this mode, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control the pH. The retention time of the compound can be used for its identification and the peak area for its quantification, allowing for accurate purity determination.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a versatile and rapid analytical technique used for the qualitative monitoring of reactions and for assessing the purity of compounds like this compound. sigmaaldrich.comnih.gov The separation on a TLC plate is based on the differential partitioning of the analyte between a solid stationary phase (typically silica gel) and a liquid mobile phase. amrita.edu
For aminonitriles, TLC is frequently used to monitor the progress of synthesis reactions. mdpi.com A spot of the reaction mixture is applied to a TLC plate, which is then developed in a suitable solvent system. The separation of starting materials, intermediates, and the final product can be visualized under UV light or by staining with a reagent like ninhydrin (B49086), which is specific for primary and secondary amines. nih.govamrita.edu The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. amrita.edu
While specific TLC parameters for this compound are not extensively detailed in the literature, general methods for small amines and aminonitriles can be adapted. nih.govamrita.edu The choice of the mobile phase is critical and often consists of a mixture of a polar and a less polar solvent to achieve optimal separation.
Table 1: Representative TLC System for Amino Compounds
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 chemrxiv.org |
| Mobile Phase | A mixture of n-butanol, acetic acid, and water (e.g., 60:15:25 v/v/v) is a common system for separating amino acids and related compounds. nih.gov |
| Application | The sample is dissolved in a suitable solvent like methanol and applied as a small spot onto the TLC plate. sigmaaldrich.com |
| Development | The plate is placed in a chromatography tank saturated with the mobile phase vapor. chemcoplus.co.jp |
| Visualization | After development, the plate is dried and can be viewed under UV light (if the compound is UV-active) or sprayed with a ninhydrin solution and heated to reveal the spots of amine-containing compounds. nih.govamrita.edu |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection provided by mass spectrometry. sigmaaldrich.com This method is well-suited for the analysis of polar, non-volatile compounds like this compound.
The chromatographic separation is typically performed on a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column. researchgate.netoup.com For small, polar, and alkaline compounds like amines, which can be challenging to retain on standard reversed-phase columns, HILIC or derivatization techniques are often employed to improve retention and separation. researchgate.netoup.com
Following separation, the analyte is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source, which is effective for ionizing polar molecules. waters.com The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information and, with tandem mass spectrometry (MS/MS), structural details. researchgate.netbohrium.com
Table 2: Typical LC-MS Parameters for Small Amine Analysis
| Parameter | Description |
|---|---|
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. bohrium.com |
| Column | A HILIC column (e.g., SeQuant ZIC-pHILIC) or a C18 column can be used. waters.combohrium.com The choice depends on the specific method development. |
| Mobile Phase | A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid) is commonly used. waters.combohrium.com The pH of the mobile phase can be adjusted to optimize the retention and peak shape of amines. waters.com |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode is typically used for amines as they readily form protonated molecules [M+H]+. researchgate.netwaters.com |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or tandem (e.g., Triple Quadrupole) mass spectrometers. |
| Detection Mode | Selected Ion Monitoring (SIM) for targeted analysis or full scan for general profiling. Tandem MS (MS/MS) can be used for structural confirmation. researchgate.net |
Elemental Analysis for Compound Verification
Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a pure compound. This method provides an empirical formula which can be compared to the theoretical composition calculated from the compound's molecular formula, thereby serving as a crucial verification of its identity and purity.
For this compound (C₃H₇ClN₂), the theoretical elemental composition can be calculated based on its molecular weight of 106.55 g/mol . nih.gov The experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the compound's elemental integrity.
Table 3: Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 3 | 36.03 | 33.83% |
| Hydrogen | H | 1.01 | 7 | 7.07 | 6.64% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 33.27% |
| Nitrogen | N | 14.01 | 2 | 28.02 | 26.26% |
| Total | | | | 106.57 | 100.00% |
Note: Atomic masses are rounded for this table. Precise calculations would use more exact atomic weights.
Advanced Analytical Methods for Reaction Monitoring
Beyond standard chromatographic techniques, advanced in situ analytical methods provide real-time insights into reaction dynamics, offering a deeper understanding of kinetics, mechanisms, and the influence of various parameters. mt.com
In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) that allows for the real-time monitoring of chemical reactions without the need for sampling. mt.commt.com By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, changes in the concentration of reactants, intermediates, and products can be tracked by observing their characteristic infrared absorption bands. mt.comyoutube.com
For reactions involving this compound, key functional groups such as the nitrile (C≡N) and the amine (N-H) have distinct absorption frequencies in the mid-infrared region. Monitoring the appearance or disappearance of these peaks provides continuous data on the reaction's progress. youtube.com This technique is invaluable for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions. mt.commt.com
Table 4: Key FTIR Functional Group Frequencies for Monitoring
| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Nitrile (C≡N) | Stretch | 2260 - 2240 |
| Amine (N-H) | Stretch (secondary amine) | 3500 - 3300 (often a single, weak band) |
| Amine (N-H) | Bend | 1650 - 1580 |
| C-N Stretch | Stretch | 1350 - 1000 |
Note: The exact position of these bands can be influenced by the molecular structure and solvent.
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.govlongdom.org It offers advantages such as high efficiency, rapid analysis times, and minimal sample and reagent consumption. nih.gov CE is particularly well-suited for the analysis of charged species like protonated amines and their derivatives. nih.gov
In CE, a narrow-bore fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. nih.gov Charged molecules migrate through the capillary at different velocities, leading to their separation. longdom.org For the analysis of amine derivatives, which may be formed during synthesis or subsequent reactions, CE can provide detailed information on the product profile and impurity levels. nih.gov Detection is often achieved using UV-Vis absorbance or by coupling the CE system to a mass spectrometer (CE-MS). wikipedia.org
Table 5: General Capillary Electrophoresis (CE) Conditions for Amine Analysis
| Parameter | Description |
|---|---|
| Instrument | Capillary Electrophoresis System |
| Capillary | Fused-silica capillary (e.g., 50 µm internal diameter) nih.gov |
| Background Electrolyte (BGE) | A buffer solution (e.g., phosphate (B84403) or borate (B1201080) buffer) at a specific pH to ensure the amines are protonated and carry a positive charge. nih.gov |
| Applied Voltage | Typically in the range of 15-30 kV. nih.gov |
| Injection | Hydrodynamic or electrokinetic injection of a small sample plug. |
| Detection | UV-Vis detector at a low wavelength (e.g., 200-214 nm) or Mass Spectrometry (MS). wikipedia.org |
Biological Relevance and Emerging Research Areas
Prebiotic Chemistry and Amino Acid Formation
Aminonitriles, including methylaminoacetonitrile (B1294837), are considered pivotal precursor molecules in the context of prebiotic chemistry and the origin of life. Their structure, containing both an amino group and a nitrile group, positions them as direct antecedents to amino acids, the fundamental building blocks of proteins. Research into the formation of these molecules and their subsequent transformation into amino acids under conditions mimicking primordial Earth and other celestial bodies provides crucial insights into life's potential origins.
Saturn's moon, Titan, presents a unique natural laboratory for studying prebiotic chemistry due to its dense, nitrogen-methane atmosphere and the abundance of organic material. acs.orgresearchgate.net It is hypothesized that organic aerosols, often referred to as "tholins," precipitate from Titan's atmosphere and may contain aminonitriles. acs.orgnasa.gov These aerosols can then interact with transient liquid water environments, possibly formed by cryovolcanic activity or impact events. acs.orgnasa.gov
Studies have shown that the hydrolysis of laboratory-synthesized analogs of Titan's organic aerosols leads to the production of amino acids and other prebiotic molecules. acs.org One proposed mechanism for the formation of amino acids on Titan involves the alkaline hydrolysis of aminonitriles that have settled on the surface and mixed with these transient liquid melts. acs.org This process underscores the potential for extraterrestrial environments like Titan to harbor the chemical pathways necessary for the formation of biologically relevant molecules from simpler nitrile-containing precursors.
The transformation of aminonitriles into amino acids is critically influenced by the chemical composition of the aqueous environment. The presence of ammonia (B1221849) is a key factor, facilitating a weak base reaction akin to the well-known Strecker synthesis. acs.orgwikipedia.org Laboratory experiments simulating Titan's surface conditions have investigated the effects of temperature, ammonia concentration, and the presence of salts and minerals on this reaction. acs.org
Research indicates that if Titan's surface melts contain at least 5% ammonia in water, the formation of amino acids from aminonitriles is highly probable. acs.org The rate of this alkaline hydrolysis has been calculated, suggesting that amino acids could indeed form within these unique extraterrestrial melt pools. acs.org The table below summarizes the findings on amino acid formation from aminonitrile hydrolysis under various simulated conditions, tracking the production over several months. researchgate.net
| Amino Acid | Condition | Time (Months) | Yield (%) |
|---|---|---|---|
| Glycine (B1666218) | 5% NH3, -22°C | 6 | ~0.1 |
| Alanine | 5% NH3, -22°C | 6 | ~0.05 |
| Glycine | 15% NH3, 21°C | 6 | ~0.4 |
| Alanine | 15% NH3, 21°C | 6 | ~0.2 |
| Glycine | 10% NH3, 3°C, with Salts/Minerals | 6 | ~0.3 |
| Alanine | 10% NH3, 3°C, with Salts/Minerals | 6 | ~0.15 |
These results highlight that variations in ammonia concentration and temperature significantly impact the yield of amino acids like glycine and alanine, demonstrating a plausible pathway for their synthesis in environments rich in aminonitriles and ammonia. acs.orgresearchgate.net
Enzyme Inhibition and Drug Discovery
The nitrile functional group, a defining feature of methylaminoacetonitrile, is a significant "warhead" in medicinal chemistry, particularly in the design of enzyme inhibitors. Its electrophilic nature allows it to interact with nucleophilic residues in enzyme active sites, leading to potent and often reversible inhibition. This principle has been applied in the development of various therapeutic agents.
Cathepsin S is a cysteine protease involved in antigen presentation, making it an attractive target for modulating immune responses in various diseases. acs.org Dipeptide nitriles have emerged as a class of potent and reversible inhibitors of this enzyme. acs.org In these molecules, the nitrile group interacts covalently and reversibly with the thiolate anion of the active site cysteine-25. acs.org
The design of these inhibitors involves a systematic investigation of the structure-activity relationship (SAR) at different positions (P1, P2, and P3) of the dipeptide scaffold to optimize binding and inhibitory activity. acs.org This approach has led to the development of inhibitors with picomolar potency against Cathepsin S. acs.org A library of N-sulfonyl dipeptide nitriles has also been synthesized and evaluated, with some compounds showing high potency and selectivity for Cathepsin S over other related cathepsins like K, L, and B. nih.gov
| Inhibitor Class | Target Enzyme | Mechanism | Achieved Potency |
|---|---|---|---|
| Dipeptide Nitriles | Cathepsin S | Reversible covalent inhibition of Cys-25 | Picomolar to Nanomolar (Ki = 4.02 nM for one compound) acs.orgnih.gov |
| Dipeptide-Derived Alkynes | Cysteine Cathepsins | Irreversible inhibition | Inactivation constants >103 M-1s-1acs.org |
| Thioamide Peptides | Cathepsin L | Reversible inhibition | KI = 0.52 ± 0.12 μM rsc.org |
The development of effective inhibitors against the Human Immunodeficiency Virus (HIV) protease is a cornerstone of AIDS treatment. Computer-aided drug design has been instrumental in the discovery of novel classes of inhibitors, including those based on a cyclic urea (B33335) scaffold. core.ac.ukacs.org These inhibitors are designed to be highly complementary to the enzyme's active site. acs.org
A key feature of their mechanism is the displacement of a structural water molecule that is normally present in the active site, bridging the enzyme's flaps and the substrate. acs.orgnih.gov This displacement provides an entropic advantage, contributing to the high binding affinity of these small molecule inhibitors. acs.org While these specific inhibitors are based on a cyclic urea core, their development showcases the broader strategy in drug discovery of optimizing a central scaffold with various substituents to enhance potency, selectivity, and pharmacokinetic properties like oral bioavailability. core.ac.ukacs.org
HIV-1 reverse transcriptase (RT) is another critical enzyme in the viral replication cycle and a major target for antiretroviral drugs. acs.org Non-nucleoside reverse transcriptase inhibitors (NNRTIs) represent an important class of drugs that bind to an allosteric pocket on the enzyme, approximately 10 Å away from the polymerase active site. acs.org This binding induces a conformational change that inhibits the enzyme's function.
A novel series of pyrazinones has been designed and synthesized as NNRTIs. acs.orgnih.gov The development of these compounds involves extensive structure-activity relationship (SAR) studies to understand how different chemical groups at various positions on the pyrazinone scaffold affect antiviral activity. acs.org The general structure can be divided into three parts: the central pyrazinone ring, an aniline (B41778) moiety (the "right wing"), and an aryloxy or sulfanyl (B85325) group (the "left wing"). acs.org By systematically modifying these components, researchers can optimize the inhibitor's potency against both wild-type HIV-1 and drug-resistant mutant strains. acs.org
ACE/NEP Inhibitors
Derivatives of 1,5-benzothiazepine (B1259763) (BTZ), which can be synthesized from precursors like methylaminoacetonitrile hydrochloride, have been identified for their activity against various protein targets, including the Angiotensin-Converting Enzyme (ACE). wikipedia.org ACE inhibitors are a critical class of medications for managing hypertension and heart failure. nih.gov Concurrently, Neprilysin (NEP) inhibitors have gained attention for their role in heart failure treatment by preventing the breakdown of natriuretic peptides, which have beneficial cardiovascular effects. chemrevlett.comgastrotraining.com The dual inhibition of both ACE and NEP is an advanced therapeutic strategy. nih.gov The demonstrated activity of BTZ derivatives against ACE suggests their potential as a scaffold for developing new cardiovascular agents, possibly including dual ACE/NEP inhibitors. wikipedia.org
EGFR Tyrosine Kinase Inhibition
Epidermal Growth Factor Receptor (EGFR) is a member of the tyrosine kinase receptor family, and its overexpression is linked to the progression of various cancers. nih.gov Consequently, EGFR tyrosine kinase inhibitors are a vital component of modern cancer therapy. nih.govnih.govresearchgate.net Novel 1,5-benzothiazepine derivatives have been synthesized and evaluated for their inhibitory action against the EGFR tyrosine kinase enzyme.
In a study involving twenty new benzothiazepine (B8601423) derivatives (BT1-BT20), several compounds showed promising anticancer activity, which was linked to their ability to inhibit EGFR. Three derivatives, in particular, BT18, BT19, and BT20, demonstrated excellent inhibitory activity against EGFR, with percentage inhibitions of 64.5%, 57.3%, and 55.8%, respectively. These findings underscore the potential of the benzothiazepine nucleus, derived from simpler molecules, as a framework for designing new and effective EGFR inhibitors for cancer treatment. wikipedia.org
H+/K+ ATPase Inhibitor Properties
The gastric hydrogen-potassium ATPase (H+/K+ ATPase), or proton pump, is the enzyme responsible for the final step in gastric acid secretion. wikipedia.org Inhibitors of this enzyme, known as proton pump inhibitors (PPIs), are widely used to treat acid-related disorders. nih.gov The therapeutic functions of benzothiazepine derivatives have been noted to include activity as H+/K+ ATPase inhibitors. This suggests that the benzothiazepine scaffold is a promising structure for the development of new antisecretory and antiulcer agents that function by blocking the gastric proton pump.
Anticancer and Antitumor Activity
The development of novel anticancer agents remains a critical area of research due to challenges with existing chemotherapies, such as side effects and drug resistance. Derivatives of 1,5-benzothiazepine have emerged as a significant class of heterocyclic compounds with demonstrated anticancer and antitumor properties. nih.gov The versatility of the benzothiazepine structure allows for modifications that can enhance its biological effectiveness against various cancer types. wikipedia.org Studies have shown that these derivatives can inhibit cancer cell viability, promote apoptosis (programmed cell death), and reduce the clonogenic capacity of tumor cells.
Cytotoxicity Studies in Human Solid Tumor Cells (e.g., HepG2)
The cytotoxic potential of novel 1,5-benzothiazepine derivatives has been evaluated against several human cancer cell lines, including the hepatocellular carcinoma cell line, HepG2. In one study, a series of synthesized benzothiazepine compounds (2a–2j) were tested for their in vitro cytotoxic activity. The results showed that the derivatives were particularly active against the liver cancer cell line, with compound 2c exhibiting the most potent cytotoxic activity, recording an IC50 value of 3.29 ± 0.15 µM. wikipedia.org This was more potent than the standard reference drug, Methotrexate (B535133), which had an IC50 of 4.68 ± 0.17 µM against the same cell line. wikipedia.org
Another study on fluorinated 1,5-benzothiazepine derivatives (4a–h) also demonstrated significant activity against HepG2 cells, with several compounds showing a 50% growth inhibition (GI50) at concentrations below 10 µg/ml, comparable to the standard drug Adriamycin.
| Compound | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Source |
|---|---|---|---|---|
| 2c | 3.29 ± 0.15 | Methotrexate | 4.68 ± 0.17 | wikipedia.org |
Specific Cancer Cell Line Sensitivity (e.g., leukemia, colon, breast cancer)
The anticancer activity of benzothiazepine derivatives extends across a range of specific cancer cell lines. Research has demonstrated their effectiveness against colon, breast, and prostate cancers, among others.
Colon and Breast Cancer: In a comprehensive study, twenty new benzothiazepine derivatives were evaluated against HT-29 (colon cancer) and MCF-7 (breast cancer) cell lines. Three compounds (BT18, BT19, and BT20) showed significant activity, with the potency of compound BT20 exceeding that of the standard drug, methotrexate.
Breast Cancer: Further studies have confirmed the cytotoxic effects of various derivatives on breast cancer cell lines like MCF-7. For instance, novel fluorinated 1,5-benzothiazepines demonstrated good activity against MCF-7 cells.
Prostate Cancer: The cytotoxicity of these compounds has also been observed in the DU-145 prostate cancer cell line. Several derivatives displayed IC50 values ranging from 15.42 ± 0.16 to 41.34 ± 0.12 µM.
| Cancer Type | Cell Line | Active Compounds | Key Finding | Source |
|---|---|---|---|---|
| Colon | HT-29 | BT18, BT19, BT20 | Compound BT20 was more active than methotrexate. | |
| Breast | MCF-7 | BT18, BT19, BT20 | Promising activity observed. | |
| Prostate | DU-145 | 2c, 2f, 2j | Compound 2j showed potent activity (IC50 = 15.42 ± 0.16 µM). | |
| Liver | HepG2 | 2c | More potent than methotrexate (IC50 = 3.29 ± 0.15 µM). | wikipedia.org |
Benzothiazepine Derivatives as Lead Molecules
The consistent and potent biological activities observed in 1,5-benzothiazepine derivatives have established them as valuable lead molecules in medicinal chemistry. wikipedia.org A lead molecule is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The benzothiazepine scaffold is considered a "privileged structure" due to its ability to bind to multiple, diverse biological targets. wikipedia.org
Studies have successfully identified structural features, such as halogenated phenyl substitutions, that significantly enhance the anticancer properties of these molecules. wikipedia.org This understanding, combined with their promising results in cytotoxicity and enzyme inhibition assays, confirms that 1,5-benzothiazepines can be further exploited for the development of more potent and selective anticancer agents. wikipedia.org
Antimicrobial Activity
Current scientific literature does not provide significant evidence regarding the direct antimicrobial activity of this compound. Research into its efficacy against common bacterial pathogens is limited.
Activity against Bacteria (e.g., E. coli, Mycobacterium tuberculosis)
Plant Growth Regulation
A significant area of research involving derivatives of this compound is in the development of novel plant growth regulators (PGRs). Sydnone (B8496669) imines, a class of mesoionic heterocyclic compounds that can be synthesized from precursors related to methylaminoacetonitrile, have shown notable potential in agriculture. mdpi.commdpi.com
Sydnone Imine Derivatives as Plant Growth Regulators
Sydnone imines are recognized for a range of biological activities and are investigated as potential agrochemicals. mdpi.com These compounds can function as nitric oxide (NO) donors, which is a key signaling molecule involved in plant stress tolerance mechanisms. mdpi.com Because N-6-unsubstituted sydnone imines are stable primarily as their salt forms, they are often studied as hydrochlorides, which provides good water solubility and potentially easier absorption by seeds. mdpi.com
Impact on Root and Shoot Growth in Crops
Below is a table summarizing the observed effects of selected Sydnone Imine derivatives on crop growth.
| Derivative Type | Crop | Concentration Range (mol/L) | Observed Effect on Growth | Reference |
| 4-α-hydroxybenzyl derivatives | Corn | 10⁻⁷–10⁻⁹ | Stimulation of root growth by 22–48% | mdpi.com |
| Various alkyl/aryl substituted | Winter Wheat, Maize | 10⁻⁹–10⁻⁴ | Varied effects; stimulation or inhibition depending on structure and concentration. | mdpi.com |
| N-6-acylated derivatives | Corn | 1-10 g/t seeds | Both stimulating and inhibitory effects on seed germination and seedling development. | mdpi.com |
Structure-PGR Activity Relationships
The plant growth-regulating activity of sydnone imine derivatives is highly dependent on their molecular structure. The nature of the substituents at the N(3), C(4), and N(6) positions of the heterocyclic ring plays a crucial role in determining the compound's effect. mdpi.com Research indicates that:
Substituents at N(3): Alkyl groups at this position are common in derivatives showing growth-stimulating properties. mdpi.com
Substituents at C(4): The presence of an α-hydroxybenzyl group at the C(4) position is often associated with growth-promoting or antidote effects. [from initial search results]
Substituents at N(6): The substituent at the N-6 atom significantly influences the activity profile and the intensity of the physiological effect. mdpi.com
This relationship between chemical structure and biological activity is a key focus of ongoing research to design more effective and targeted plant growth regulators.
Neurodegenerative Disorders and Pain Management
There is currently no substantial scientific evidence or published research linking this compound or its direct derivatives to the treatment of neurodegenerative disorders or to applications in pain management. While various chemical compounds are continuously being explored for these therapeutic areas, this compound is not prominently featured in the existing literature for such applications.
Future Directions and Research Opportunities
Exploration of Novel Catalytic Systems for α-Aminonitrile Synthesis
The synthesis of α-aminonitriles, including methylaminoacetonitrile (B1294837), has been a cornerstone of organic chemistry since the advent of the Strecker reaction. mdpi.com However, the quest for more efficient, selective, and environmentally benign catalytic systems remains a vibrant area of research. Future explorations are directed towards novel catalysts that can overcome the limitations of traditional methods, which often require harsh conditions or stoichiometric amounts of toxic reagents. researchgate.netnih.gov
One promising avenue is the development of advanced organocatalysts. mdpi.com Researchers are designing chiral organocatalysts, such as those based on squaramide or thiourea, to achieve high enantioselectivity in the synthesis of chiral α-aminonitriles. mdpi.com These catalysts operate through hydrogen bonding interactions, activating the imine intermediate towards nucleophilic attack by the cyanide source. mdpi.com Another area of focus is the use of metal-based catalysts. While traditional metal catalysts can be toxic and expensive, newer systems utilizing earth-abundant and biocompatible metals like indium are being investigated. nih.govnih.gov For instance, indium powder in water has been shown to be a highly efficient catalyst for the one-pot, three-component synthesis of α-aminonitriles. nih.govnih.gov
Furthermore, the development of nanocatalysts and magnetically separable catalysts offers the potential for high catalytic activity and easy recovery and reuse, contributing to more sustainable synthetic processes. mdpi.com The exploration of bifunctional catalysts, which can activate both the electrophile and the nucleophile simultaneously, is also a key area of interest for enhancing reaction rates and selectivities. mdpi.com
A selection of recently explored catalytic systems for α-aminonitrile synthesis is presented in the table below.
| Catalyst Type | Example | Key Advantages |
| Organocatalyst | Squaramide derivatives | High enantioselectivity, metal-free. mdpi.com |
| Metal Catalyst | Indium powder | High efficiency in water, environmentally benign. nih.govnih.gov |
| Nanocatalyst | Magnetically separable nanoparticles | Easy recovery and reusability. mdpi.com |
| Acid Catalyst | Formic acid | Mild reaction conditions, high yields. mdpi.com |
Development of More Efficient and Sustainable Synthetic Strategies
The development of more efficient and sustainable synthetic strategies for α-aminonitriles is a critical goal in modern chemistry, driven by the principles of green chemistry. nih.govresearchgate.net A primary focus is the replacement of hazardous reagents, particularly toxic cyanide sources like hydrogen cyanide (HCN). rsc.org Research is actively exploring the use of safer cyanide surrogates, such as trimethylsilyl (B98337) cyanide (TMSCN) and potassium ferrocyanide. nih.govresearchgate.net Additionally, methods that generate cyanide in situ from non-toxic precursors are being developed to minimize handling risks. rsc.org
The use of environmentally benign solvents, with a particular emphasis on water, is another key aspect of sustainable synthesis. nih.govnih.gov Water as a solvent not only reduces the environmental impact but can also enhance reaction rates and selectivity in some cases. nih.gov Solvent-free reaction conditions are also being explored, which can lead to higher efficiency and reduced waste. mdpi.com
Broader Substrate Scope and Functional Group Tolerance in Reactions
Expanding the substrate scope and enhancing functional group tolerance are crucial for the widespread applicability of α-aminonitrile synthesis in the preparation of diverse and complex molecules. nih.govresearchgate.net While the classical Strecker reaction is robust, its efficiency can be limited with certain substrates, such as sterically hindered ketones or electronically deactivated amines. organic-chemistry.org
Modern catalytic systems are being designed to overcome these limitations. For example, the use of highly active Lewis acid catalysts can enable the reaction of less reactive carbonyl compounds. acs.org Similarly, the development of catalysts that are tolerant to a wide range of functional groups is a high priority. nih.gov This is particularly important for the synthesis of complex molecules, such as pharmaceuticals and natural products, which often contain sensitive functional groups that are not compatible with harsh reaction conditions. researchgate.net
Researchers are systematically studying the compatibility of new catalytic systems with various functional groups, including esters, amides, ethers, and halides. rsc.org This allows for the synthesis of α-aminonitriles with a high degree of molecular complexity without the need for extensive protecting group strategies. organic-chemistry.org The ability to use a broad range of aldehydes, ketones, and amines as starting materials is essential for generating libraries of α-aminonitriles for applications in drug discovery and materials science. acs.org
The table below summarizes the substrate scope for a selection of modern α-aminonitrile synthesis methods.
| Method | Aldehydes/Ketones | Amines | Functional Group Tolerance |
| Indium-catalyzed Strecker | Aromatic, aliphatic, heteroaromatic | Aromatic, aliphatic, heterocyclic | Good tolerance to acid-sensitive groups. nih.gov |
| Organocatalytic Strecker | Aromatic, aliphatic | Aromatic, aliphatic | Generally good, depends on the specific catalyst. mdpi.com |
| Sulfated Polyborate-catalyzed | Aromatic, aliphatic | Aromatic, aliphatic | Excellent yields with diverse functional groups. mdpi.com |
In-depth Mechanistic Understanding of Complex Transformations
A thorough understanding of the reaction mechanisms governing the formation of α-aminonitriles is fundamental to the rational design of improved synthetic methods. rsc.org While the general mechanism of the Strecker reaction is well-established, involving the formation of an imine intermediate followed by nucleophilic addition of cyanide, the specific roles of catalysts and the factors influencing stereoselectivity are still areas of active investigation. masterorganicchemistry.commasterorganicchemistry.com
Advanced analytical techniques, such as in-situ spectroscopy and computational modeling, are being employed to elucidate the intricate details of these transformations. rsc.org These studies aim to identify key intermediates, transition states, and the nature of catalyst-substrate interactions. For instance, understanding how a chiral catalyst transfers stereochemical information to the product is crucial for the development of highly enantioselective reactions. mdpi.com
Mechanistic studies also focus on understanding the factors that control reaction kinetics and thermodynamics. rsc.org This knowledge can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to achieve higher yields and selectivities. Furthermore, a deep mechanistic understanding can lead to the discovery of entirely new reaction pathways and the development of novel synthetic transformations for the synthesis of α-aminonitriles and their derivatives. bohrium.com
Expansion of Biological Activity Profiling and in vivo Studies
While α-aminonitriles are primarily recognized as valuable synthetic intermediates, there is growing interest in their own potential biological activities and those of their derivatives. researchgate.netconsensus.app Future research will likely focus on a more systematic and comprehensive profiling of the biological activities of a wide range of α-aminonitriles. nih.gov This could involve high-throughput screening against various biological targets, including enzymes, receptors, and ion channels, to identify novel lead compounds for drug discovery. nih.gov
The diverse biological activities of coumarin (B35378) derivatives, for example, which can be synthesized from aminonitrile precursors, highlight the potential for discovering new therapeutic agents. mdpi.com The exploration of α-aminonitriles as potential anticancer, antibacterial, antiviral, and antifungal agents is a particularly promising area of research. consensus.app
Beyond in vitro screening, there is a need for more extensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of promising α-aminonitrile derivatives in animal models of disease. nih.gov These studies are essential for translating promising in vitro findings into potential clinical applications. The development of α-aminonitrile-based compounds for the treatment of a wide range of diseases, from infectious diseases to cancer, represents a significant opportunity for future research. consensus.app
Translational Research for Pharmaceutical and Agricultural Applications
Translational research focused on the practical applications of methylaminoacetonitrile hydrochloride and other α-aminonitriles in the pharmaceutical and agricultural sectors is a key area for future development. ottokemi.com In the pharmaceutical industry, this compound serves as a crucial building block for the synthesis of more complex active pharmaceutical ingredients (APIs). ontosight.aiottokemi.comanqore.com Future research will likely focus on streamlining the synthesis of these APIs using this compound and developing novel derivatives with improved therapeutic properties.
The versatility of the α-aminonitrile functional group makes it an attractive scaffold for the development of new drugs. derpharmachemica.com For example, α-aminonitriles are precursors to α-amino acids, which are the building blocks of proteins and have numerous therapeutic applications. coconote.app They are also used in the synthesis of various heterocyclic compounds with diverse pharmacological activities. derpharmachemica.com
In the agricultural sector, research into the applications of α-aminonitriles and their derivatives as herbicides, pesticides, and plant growth regulators is an emerging field. The development of new and effective agrochemicals is essential for ensuring food security, and α-aminonitriles represent a promising class of compounds for this purpose. Future research will involve the design, synthesis, and evaluation of novel α-aminonitrile-based agrochemicals with high efficacy and low environmental impact.
Interdisciplinary Research at the Interface of Chemistry and Astrobiology
The study of α-aminonitriles, including simple structures like methylaminoacetonitrile, has significant implications for the field of astrobiology and the study of the origins of life. nih.gov The Strecker synthesis is considered a plausible prebiotic route for the formation of amino acids, the fundamental building blocks of proteins. researchgate.netuniroma1.it Aminonitriles have been proposed as key intermediates in the chemical evolution that led to the emergence of life on Earth. nih.gov
Future interdisciplinary research at the interface of chemistry and astrobiology will likely focus on several key areas. One area of investigation is the formation of aminonitriles under conditions that simulate prebiotic environments, such as interstellar clouds, meteorites, and early Earth. mdpi.com These experiments aim to understand the range of conditions under which these crucial molecules could have formed abiotically.
Another area of research is the exploration of the subsequent chemistry of aminonitriles in prebiotic settings. nih.gov This includes their hydrolysis to amino acids, as well as their potential to participate in the formation of other important biomolecules, such as peptides and nucleobases. nih.gov Understanding the chemical pathways that could have led from simple aminonitriles to the complex molecular machinery of life is a fundamental question in astrobiology. uniroma1.it The detection of aminonitriles in extraterrestrial environments, such as meteorites and comets, would provide strong evidence for their role in the origins of life and would be a major focus of future astrochemical research.
Q & A
Q. What statistical approaches are recommended for validating biomarker studies involving methylaminoacetonitrile derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
